molecular formula C19H12Cl2N4OS B2917469 3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-47-0

3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2917469
CAS No.: 445267-47-0
M. Wt: 415.29
InChI Key: COAPWMGOQUPWPZ-UHFFFAOYSA-N
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Description

3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H12Cl2N4OS and its molecular weight is 415.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is most likely Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in regulating gene expression, cell cycle progression, and cell proliferation.

Mode of Action

The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of CDK8, leading to changes in gene expression and cell cycle progression.

Pharmacokinetics

Based on its chemical structure, it is predicted to have a logp of 43 at 22℃ and pH7 , suggesting it may have good lipid solubility and potential for oral bioavailability.

Properties

IUPAC Name

3-amino-N-(3,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4OS/c20-11-7-12(21)9-13(8-11)24-18(26)17-16(22)14-1-2-15(25-19(14)27-17)10-3-5-23-6-4-10/h1-9H,22H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAPWMGOQUPWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.